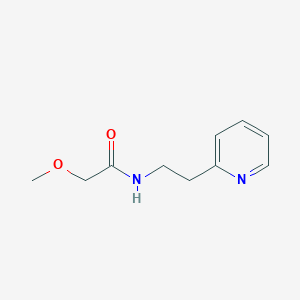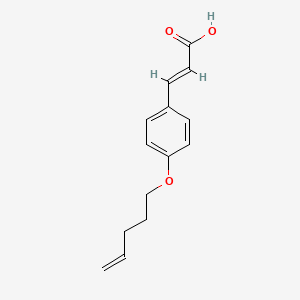
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C11H21N3, and it has a molecular weight of 195.30 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide typically involves the reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This process can be catalyzed by various agents, including vitamin B1, which acts as a green catalyst . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher throughput. The use of metal-free and acid/base-free catalysis is also preferred to minimize environmental impact .
化学反应分析
Types of Reactions
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
Similar Compounds
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
Uniqueness
n-Isobutyl-3-(1,3,5-trimethyl-1h-pyrazol-4-yl)acrylamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its ability to form stable complexes with various enzymes and proteins makes it particularly valuable in biochemical research .
属性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
(E)-N-(2-methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C13H21N3O/c1-9(2)8-14-13(17)7-6-12-10(3)15-16(5)11(12)4/h6-7,9H,8H2,1-5H3,(H,14,17)/b7-6+ |
InChI 键 |
IOEMADUXCSKXKG-VOTSOKGWSA-N |
手性 SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)NCC(C)C |
规范 SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)



![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)




![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)

![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)

